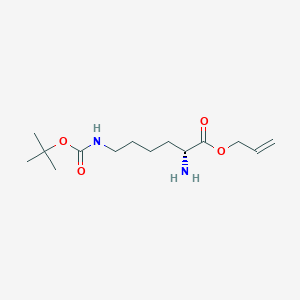H-D-LYS(BOC)-OALL HCL
CAS No.:
Cat. No.: VC13376168
Molecular Formula: C14H26N2O4
Molecular Weight: 286.37 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C14H26N2O4 |
|---|---|
| Molecular Weight | 286.37 g/mol |
| IUPAC Name | prop-2-enyl (2R)-2-amino-6-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoate |
| Standard InChI | InChI=1S/C14H26N2O4/c1-5-10-19-12(17)11(15)8-6-7-9-16-13(18)20-14(2,3)4/h5,11H,1,6-10,15H2,2-4H3,(H,16,18)/t11-/m1/s1 |
| Standard InChI Key | FEWVCMZRFAKKCT-LLVKDONJSA-N |
| Isomeric SMILES | CC(C)(C)OC(=O)NCCCC[C@H](C(=O)OCC=C)N |
| SMILES | CC(C)(C)OC(=O)NCCCCC(C(=O)OCC=C)N |
| Canonical SMILES | CC(C)(C)OC(=O)NCCCCC(C(=O)OCC=C)N |
Introduction
Chemical Identity and Structural Features
Molecular Structure and Stereochemistry
H-D-Lys(Boc)-OAll HCl is characterized by its D-configuration at the α-carbon, distinguishing it from the more common L-lysine derivatives. The Boc group () protects the ε-amino group, while the allyl ester () temporarily masks the carboxyl group. The hydrochloride salt forms a zwitterionic structure, stabilizing the compound during storage and handling .
Synonyms and Regulatory Information
This compound is cataloged under multiple identifiers:
-
MDL Number: MFCD01318762
Common synonyms include Ne-Boc-D-lysine allyl ester hydrochloride and allyl N⁶-(tert-butoxycarbonyl)-D-lysinate hydrochloride .
Synthesis and Manufacturing
Synthetic Route
The synthesis of H-D-Lys(Boc)-OAll HCl involves sequential protection of D-lysine (Figure 1):
-
Boc Protection: The ε-amino group is reacted with di-tert-butyl dicarbonate () in the presence of a base such as NaHCO₃ .
-
Allyl Ester Formation: The carboxyl group is esterified using allyl alcohol and a coupling agent like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) with HOBt (hydroxybenzotriazole) as an activator .
-
Salt Formation: The free α-amino group is protonated with HCl to yield the hydrochloride salt .
This methodology ensures high yields (≥85%) and minimizes side reactions, such as racemization or premature deprotection .
Purification and Characterization
Post-synthesis, the compound is purified via extraction (ethyl acetate) and recrystallization. Analytical techniques include:
-
¹H-NMR: Peaks at δ 1.44 ppm (Boc methyl groups) and δ 5.20–5.90 ppm (allyl protons) .
-
Optical Rotation: Specific rotation (c = 2, EtOH), confirming chirality .
Applications in Peptide and Dendrimer Synthesis
Solid-Phase Peptide Synthesis (SPPS)
The allyl ester serves as a temporary protecting group, removable via palladium-catalyzed deallylation under mild conditions. This orthogonal strategy enables sequential elongation of peptide chains without disturbing the Boc group . For example, in the synthesis of poly(L-lysine) dendrons, H-D-Lys(Boc)-OAll HCl acts as a branched building block, facilitating controlled polymerization .
Drug Delivery Systems
Amphiphilic peptide-dendron conjugates, synthesized using this compound, self-assemble into nanostructures for targeted drug delivery. A study demonstrated that doxorubicin-loaded nanoparticles derived from lysine dendrons exhibited a critical aggregation concentration (CAC) of 0.02 mg/mL and sustained drug release over 72 hours .
Structure-Activity Relationship (SAR) Studies
In marine peptide analogues, Boc-protected lysine residues influence bioactivity by modulating steric and electronic interactions. For instance, substituting L-alanine with Boc-Lys in tripeptides enhanced endothelial cell proliferation (EC₅₀ = 0.88–1.33 μM) .
Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 322.83 g/mol | |
| Melting Point | Not reported | |
| Solubility | Soluble in DCM, DMF; insoluble in water | |
| Purity | ≥98% (total nitrogen, titration) |
The allyl ester group confers moderate hydrophobicity, making the compound soluble in organic solvents but sparingly soluble in aqueous media. The hydrochloride salt improves crystallinity, facilitating storage at room temperature .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume